molecular formula C24H25N5O4S B2952309 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 852167-36-3

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2952309
CAS No.: 852167-36-3
M. Wt: 479.56
InChI Key: SBNOZZBSMMVSOL-UHFFFAOYSA-N
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Description

2-((4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a 2,5-dimethoxyphenyl group and an indole moiety, respectively. A thioether linkage connects the triazole ring to a morpholinoethanone group. The morpholine ring, a saturated six-membered amine, likely improves solubility and pharmacokinetic properties compared to non-polar analogs.

Properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-31-16-7-8-21(32-2)20(13-16)29-23(18-14-25-19-6-4-3-5-17(18)19)26-27-24(29)34-15-22(30)28-9-11-33-12-10-28/h3-8,13-14,25H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNOZZBSMMVSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that belongs to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will explore its biological activity based on recent studies and findings.

Molecular Formula

  • Molecular Formula: C20H24N4O3S
  • Molecular Weight: 396.49 g/mol

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a morpholino group enhances solubility and bioavailability, while the indole and dimethoxyphenyl groups contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of triazole compounds in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A specific case study involving similar triazole compounds demonstrated that modifications in the substituents on the triazole ring can lead to varying degrees of anticancer activity. The study reported IC50 values ranging from 5 to 30 µM for different derivatives against various cancer cell lines .

Antimicrobial Activity

The compound's thioether linkage is hypothesized to enhance its antimicrobial properties. Research has shown that triazole derivatives possess considerable activity against a range of pathogens including bacteria and fungi.

Table: Antimicrobial Efficacy of Triazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-((4-(2,5-dimethoxyphenyl)...Staphylococcus aureus15
2-((4-(2,5-dimethoxyphenyl)...Escherichia coli20
2-((4-(2,5-dimethoxyphenyl)...Candida albicans10

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzyme Activity: Triazoles are known to inhibit various enzymes involved in cell signaling pathways critical for cancer progression .
  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through mitochondrial pathways .
  • Disruption of Cell Membranes: Its antimicrobial action may involve disrupting microbial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

The efficacy of 1,2,4-triazole derivatives is heavily influenced by their structural components. A comprehensive SAR analysis suggests that:

  • Electron-donating groups on the phenyl ring enhance activity.
  • Alkyl chain length at specific positions can modulate potency; shorter chains tend to be more effective.

Table: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Hydroxyl group (-OH)Increases potency
Alkyl chain lengthShorter chains preferred
Triazole ring modificationsVaries potency

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Triazole Derivatives

Compound Name / Feature Core Heterocycle Substituents at Triazole Positions Thiol-Linked Group Reported Biological Activity
Target Compound 1,2,4-Triazole 4: 2,5-Dimethoxyphenyl; 5: Indole Morpholinoethanone Not explicitly reported
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone () 1,2,4-Triazole 4: 2,4-Difluorophenyl; 5: Phenylsulfonylphenyl Phenylethanone Antifungal, Antibiotic (inferred from synthesis context)
Isostructural Compounds () 1,2,4-Triazole + Thiazole 4: 4-Fluorophenyl; 5: Fluorophenyl-Triazole Hybrid Thiazole-Pyrazole Hybrid Structural focus (planarity, crystallinity)
(R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl] () 1,2,4-Triazole 4: 4-Methoxyphenyl; 5: Phenyl Methylthio-Triazole Antifungal, Antibiotic

Key Observations:

Substituent Electronic Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with fluorophenyl (electron-withdrawing) or phenylsulfonyl (strongly electron-withdrawing) groups in analogs . Methoxy groups may enhance π-π stacking in biological targets, while fluorophenyl groups improve metabolic stability.

Thiol-Linked Group Diversity: The morpholinoethanone group in the target compound differs from phenylethanone () or methylthio-triazole (). Morpholine’s polarity likely enhances aqueous solubility compared to phenyl or alkylthio groups .

Biological Activity Trends :

  • Analogs with fluorophenyl or phenylsulfonyl groups exhibit antifungal/antibiotic activity, possibly due to enhanced membrane penetration or target inhibition . The target compound’s indole and dimethoxyphenyl groups may redirect activity toward neurological or anticancer targets, though this remains speculative without direct data.

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